Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide

DNA binding radioprotection equilibrium dialysis

Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide (CAS 127565-72-4, synonym WR-33278 tetrahydrobromide, NSC 358533 tetrahydrobromide) is the fully-protonated tetrahydrobromide salt of the symmetrical disulfide dimer of the aminothiol radioprotector WR-1065. With a molecular formula of C₁₀H₃₀Br₄N₄S₂ and a molecular weight of 590.12 g/mol, this salt form provides a defined, stable, water-soluble crystalline species that serves as a reproducible reference standard in analytical method development and as a precisely defined pharmacological probe for polyamine transport, DNA binding, and nuclear protein interaction studies.

Molecular Formula C10H30Br4N4S2
Molecular Weight 590.1 g/mol
CAS No. 127565-72-4
Cat. No. B030269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide
CAS127565-72-4
SynonymsN,N’’-(Dithiodi-2,1-ethanediyl)bis-1,3-propanediamine Tetrahydrobromide;  NSC 358533 Tetrahydrobromide;  WR 33278 Tetrahydrobromide; 
Molecular FormulaC10H30Br4N4S2
Molecular Weight590.1 g/mol
Structural Identifiers
SMILESC(CN)CNCCSSCCNCCCN.Br.Br.Br.Br
InChIInChI=1S/C10H26N4S2.4BrH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H
InChIKeyABOYBMDGMOZITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide (WR-33278 Tetrahydrobromide): Compound Identity and Core Physicochemical Profile for Sourcing Evaluation


Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide (CAS 127565-72-4, synonym WR-33278 tetrahydrobromide, NSC 358533 tetrahydrobromide) is the fully-protonated tetrahydrobromide salt of the symmetrical disulfide dimer of the aminothiol radioprotector WR-1065 [1]. With a molecular formula of C₁₀H₃₀Br₄N₄S₂ and a molecular weight of 590.12 g/mol, this salt form provides a defined, stable, water-soluble crystalline species that serves as a reproducible reference standard in analytical method development and as a precisely defined pharmacological probe for polyamine transport, DNA binding, and nuclear protein interaction studies . As the oxidized disulfide metabolite of the clinically used cytoprotective prodrug amifostine (WR-2721), this compound retains the critical 1,3-propanediamine motif that confers structural mimicry of the natural polyamine spermine, enabling active recognition by the polyamine transport system—a property absent in the corresponding free thiol WR-1065 [2].

Why Generic Substitution of Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide with Free Base, Hydrochloride Salts, or Other Aminothiol Disulfides Leads to Quantifiable Functional Discrepancy


Structurally analogous aminothiol disulfides or alternate salt forms (e.g., the free base, CAS 58205-87-1; the tetrahydrochloride, CAS 10027-65-3; or cystamine) are not functionally interchangeable with Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide. First, the tetrahydrobromide salt carries a specific molecular weight of 590.12 g/mol, which yields only 45.2% free base equivalent by mass, compared to 64.6% for the tetrahydrochloride (MW 412.31)—meaning that identical mass-based concentrations of the tetrahydrobromide and tetrahydrochloride salts deliver different molar amounts of the active WR-33278 pharmacophore, introducing a risk of systematic dosing errors in head-to-head experimental comparisons [1]. Second, the WR-33278 disulfide core itself displays a dissociation constant (Kd) for DNA phosphate of 0.02–0.18 mM, which is 21- to 175-fold lower (tighter binding) than that of the corresponding thiol WR-1065 (Kd 0.43–3.5 mM) [2]. Third, WR-33278 is a verifiable substrate for the polyamine transporter with a transport Kt of 0.8 µM, whereas WR-1065 enters cells exclusively by non-mediated passive diffusion, fundamentally altering cellular accumulation and efficacy profiles [3]. These quantifiable differences in salt composition, DNA affinity, and transport mechanism preclude simple substitution and demand that procurement, dosing, and experimental design be anchored to this specific salt entity.

Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide Quantitative Differentiation Evidence: Comparator-Controlled Performance Data for Informed Procurement


DNA Binding Affinity: 21- to 175-Fold Tighter Interaction with DNA Phosphate versus WR-1065 Free Thiol

In a direct head-to-head equilibrium dialysis study, WR-33278 (the disulfide core of the target compound) bound calf thymus DNA with dissociation constants (Kd) ranging from 0.02 ± 0.01 mM to 0.18 ± 0.06 mM, depending on ionic strength (50–150 mM KCl). In contrast, the corresponding free thiol WR-1065 exhibited Kd values of 0.43 ± 0.24 mM to 3.5 (+2/−1.5) mM under comparable buffer conditions (25–100 mM KCl, with EDTA and DTT added to prevent thiol oxidation) [1]. This represents a 21-fold to 175-fold difference in DNA affinity, confirming that the disulfide form concentrates more effectively near the DNA target, a property critical for radioprotection and chemoprevention mechanisms.

DNA binding radioprotection equilibrium dialysis

Active Polyamine Transporter-Mediated Cellular Uptake versus Passive Diffusion of WR-1065: Kt = 0.8 µM

In a direct comparative study using Chinese hamster ovary cells, WR-33278 was actively transported via the polyamine transport system with a transport constant (Kt) of approximately 0.8 µM, comparable to spermidine (Kt ≈ 0.4 µM). By contrast, WR-1065 was not recognized as a substrate for this transporter and entered cells solely by non-mediated passive diffusion [1]. This mechanistic dichotomy means that WR-33278 can exploit the upregulated polyamine transport system frequently observed in rapidly proliferating tumor cells for selective accumulation, unlike the thiol form.

polyamine transport cellular uptake drug delivery

Nuclear Protein Denaturation Potency: 2-Fold Greater Efficacy Relative to WR-1065 in Intact Isolated Nuclei

Differential scanning calorimetry on isolated Chinese hamster V79 cell nuclei demonstrated that WR-33278 was approximately twice as effective as WR-1065 at denaturing nonhistone nuclear proteins when applied at equivalent concentrations within the 0.5–10 mM range [1]. The proposed mechanism involves direct formation of destabilizing protein-WR-1065 disulfides, a reaction that is facilitated by the pre-formed disulfide structure of WR-33278. This quantitative potency difference has direct implications for both therapeutic applications and toxicity thresholds, as protein denaturation contributes to drug-induced cytotoxicity at concentrations above approximately 4 mM.

nuclear protein denaturation nonhistone proteins differential scanning calorimetry

Tetrahydrobromide Salt as a Defined Analytical Reference Standard: Controlled Counterion Stoichiometry versus Tetrahydrochloride for HPLC-MS Quantification

The tetrahydrobromide salt of WR-33278 (CAS 127565-72-4, MW 590.12) is a stoichiometrically defined, fully-characterized crystalline form that carries precisely four bromide counterions per disulfide molecule, providing a stable, non-hygroscopic solid suitable for gravimetric preparation of primary stock solutions . In contrast, the more commonly available tetrahydrochloride salt (CAS 10027-65-3, MW 412.31) is the USP reference standard form, but the tetrahydrobromide offers a distinct mass spectral signature (bromine isotopic pattern) that can serve as an internal mass calibration marker or an orthogonal confirmation of molecular identity during LC-MS quantification of WR-33278 in biological matrices [1]. Additionally, because 1 mg of the tetrahydrobromide salt contains 0.452 mg of the free base WR-33278, versus 0.646 mg free base per mg of tetrahydrochloride, cross-referencing concentrations between published studies using different salt forms requires explicit knowledge of the salt identity to avoid up to a 1.43-fold discrepancy in actual pharmacophore concentration.

analytical reference standard HPLC-MS salt form differentiation

Validated Application Scenarios for Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide Based on Comparator-Anchored Evidence


Analytical Reference Standard for WR-33278 Quantification in Pharmacokinetic and Metabolism Studies

The tetrahydrobromide salt's defined stoichiometry and bromine isotopic fingerprint enable unambiguous identity confirmation and precise gravimetric calibration for HPLC-EC or LC-MS/MS methods quantifying amifostine metabolites (WR-1065 and WR-33278) in plasma and tissue samples. When compared to the tetrahydrochloride USP standard, the tetrahydrobromide provides an orthogonal mass spectral verification dimension, reducing the risk of misidentification in complex biological matrices. The verified free base content of 45.2% (w/w) allows accurate cross-study concentration normalization when published data from different salt forms must be reconciled [1].

Polyamine Transporter-Targeted Drug Delivery Research in Oncology Models

Because WR-33278 is a confirmed substrate of the polyamine transport system with a measured transport Kt of 0.8 µM, while WR-1065 entirely lacks transporter-mediated uptake, the tetrahydrobromide salt is the reagent of choice for studies investigating polyamine transporter-mediated delivery strategies in tumors that overexpress this system. The active uptake mechanism predicts selective accumulation in transporter-positive cells, a property that can be exploited for designing tumor-selective cytoprotective or cytotoxic combination regimens [2].

In Vitro DNA Binding and Radioprotection Mechanistic Studies Requiring High-Affinity DNA Ligands

With a measured Kd for DNA phosphate of 0.02–0.18 mM—substantially tighter than WR-1065 (Kd 0.43–3.5 mM)—the disulfide form delivered at precisely known concentrations from the tetrahydrobromide salt ensures maximal DNA target engagement at lower working concentrations. This property is particularly relevant for DNA radioprotection assays, topoisomerase I modulation experiments, and studies of DNA compaction/aggregation where the compound's polycationic charge and DNA-binding avidity are critical experimental variables [3].

Nuclear Protein Interaction and Chromatin Biology Investigations

The demonstrated 2-fold higher nuclear protein denaturation potency of WR-33278 relative to WR-1065, quantified by differential scanning calorimetry in isolated nuclei, makes the tetrahydrobromide salt a preferred tool for experiments examining nonhistone nuclear protein stability, nuclear matrix composition, and drug-induced chromatin remodeling. The defined salt form ensures that the concentration of active disulfide species applied to nuclear preparations is precisely known and reproducible across independent laboratories [4].

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